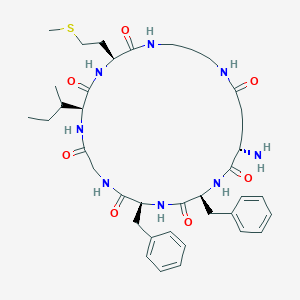
(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), is a cyclic peptide with the molecular formula C39H56N8O7S and a molecular weight of 780.97634. This compound is a derivative of Substance P, a neuropeptide involved in various physiological processes, including pain perception and inflammation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a solid resin. The peptide chain is then cyclized using coupling agents such as HBTU or DIC in the presence of a base like DIPEA . The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The use of large-scale HPLC systems is also common for the purification process .
化学反应分析
Types of Reactions
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
科学研究应用
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cell signaling and receptor binding.
Medicine: Explored for its potential therapeutic effects in pain management and inflammation.
Industry: Utilized in the development of new peptide-based drugs and diagnostic tools.
作用机制
The mechanism of action of Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), involves binding to neurokinin receptors, particularly the NK1 receptor. This binding triggers a cascade of intracellular events, including the activation of phospholipase C and the release of intracellular calcium. These events lead to various physiological responses, such as pain perception and inflammatory processes .
相似化合物的比较
Similar Compounds
Substance P: The parent compound, involved in pain and inflammation.
Cyclo(Phe-Phe): A simpler cyclic peptide with different biological activities.
Uniqueness
Substance P, cyclo(H-glu-phe-phe-gly-leu-met-NH(CH2)3-NH-), is unique due to its specific cyclic structure, which enhances its stability and binding affinity to neurokinin receptors compared to linear peptides .
属性
CAS 编号 |
102334-63-4 |
|---|---|
分子式 |
C39H56N8O7S |
分子量 |
781 g/mol |
IUPAC 名称 |
(2S,5S,11S,14S,24S)-24-amino-2,5-dibenzyl-11-butan-2-yl-14-(2-methylsulfanylethyl)-1,4,7,10,13,16,20-heptazacyclopentacosane-3,6,9,12,15,21,25-heptone |
InChI |
InChI=1S/C39H56N8O7S/c1-4-25(2)34-39(54)44-29(18-21-55-3)36(51)42-20-11-19-41-32(48)17-16-28(40)35(50)45-31(23-27-14-9-6-10-15-27)38(53)46-30(22-26-12-7-5-8-13-26)37(52)43-24-33(49)47-34/h5-10,12-15,25,28-31,34H,4,11,16-24,40H2,1-3H3,(H,41,48)(H,42,51)(H,43,52)(H,44,54)(H,45,50)(H,46,53)(H,47,49)/t25?,28-,29-,30-,31-,34-/m0/s1 |
InChI 键 |
GEQVOAMRMGKWAX-ZJFASKHXSA-N |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
手性 SMILES |
CCC(C)[C@H]1C(=O)N[C@H](C(=O)NCCCNC(=O)CC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
规范 SMILES |
CCC(C)C1C(=O)NC(C(=O)NCCCNC(=O)CCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CC2=CC=CC=C2)CC3=CC=CC=C3)N)CCSC |
同义词 |
cyclo(H-Glu-Phe-Gly-Leu-Met-NH(CH2)3-NH-)-substance P SP C(GPPGLMN) substance P, cyclo(H-Glu-Phe-Phe-Gly-Leu-Met-NH(CH2)3-NH-) substance P, cyclo(H-glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine propylene diamine) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















